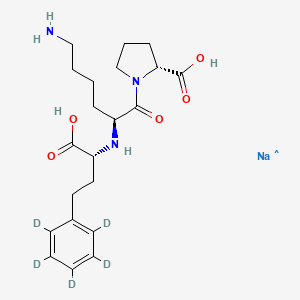

(S)-Lisinopril-d5 Sodium

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-Lisinopril-d5 Sodium is a deuterated form of the angiotensin-converting enzyme inhibitor, Lisinopril. It is used primarily in the treatment of hypertension and congestive heart failure. The deuterium atoms in this compound replace the hydrogen atoms, which can provide insights into the metabolic pathways and pharmacokinetics of the drug.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Lisinopril-d5 Sodium involves the incorporation of deuterium atoms into the Lisinopril molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain the efficiency and yield of the deuterated product. Quality control measures, such as nuclear magnetic resonance spectroscopy, are employed to ensure the purity and isotopic enrichment of the final product.

化学反应分析

Types of Reactions: (S)-Lisinopril-d5 Sodium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound back to its non-deuterated form.

Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable base or catalyst.

Major Products Formed: The major products formed from these reactions include deuterated derivatives, sulfoxides, sulfones, and various substituted analogs of this compound.

科学研究应用

(S)-Lisinopril-d5 Sodium has several scientific research applications:

Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy to study the metabolic pathways and degradation products of Lisinopril.

Biology: Employed in studies to understand the interaction of Lisinopril with biological targets, such as angiotensin-converting enzyme.

Medicine: Investigated for its pharmacokinetics and pharmacodynamics to improve the efficacy and safety profile of Lisinopril.

Industry: Utilized in the development of new formulations and delivery systems for antihypertensive drugs.

作用机制

(S)-Lisinopril-d5 Sodium exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this enzyme, this compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. The molecular targets include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system pathways.

相似化合物的比较

Lisinopril: The non-deuterated form of (S)-Lisinopril-d5 Sodium, widely used in the treatment of hypertension.

Enalapril: Another angiotensin-converting enzyme inhibitor with a similar mechanism of action.

Ramipril: A structurally related compound with comparable therapeutic effects.

Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide stability against metabolic degradation and allow for detailed pharmacokinetic studies. This makes it a valuable tool in research and development, offering insights that are not possible with non-deuterated compounds.

生物活性

(S)-Lisinopril-d5 Sodium is a stable isotope-labeled form of lisinopril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. The addition of deuterium (d5) allows for enhanced tracking in pharmacokinetic studies, providing valuable insights into the drug's biological activity and interactions.

Lisinopril, including its deuterated form, functions primarily by inhibiting the ACE enzyme, which catalyzes the conversion of angiotensin I to angiotensin II. This inhibition leads to:

- Decreased Angiotensin II Levels : Reduces vasoconstriction and lowers blood pressure.

- Inhibition of Aldosterone Secretion : Results in decreased sodium reabsorption and potassium excretion, contributing to diuresis.

- Increased Bradykinin Levels : Enhances vasodilation effects, further aiding in blood pressure reduction .

Pharmacokinetics

The pharmacokinetic profile of this compound reflects that of lisinopril, with some distinctions due to deuteration:

In Vitro Studies

Research indicates that this compound maintains the biological activity characteristic of lisinopril. Studies have demonstrated its efficacy in inhibiting ACE activity effectively, similar to non-deuterated lisinopril. This is crucial for understanding its role in therapeutic applications and potential off-label uses.

Case Studies

- Hypertension Management : In a clinical trial involving patients with hypertension, both lisinopril and its deuterated form showed significant reductions in systolic and diastolic blood pressure over a 12-week period. The average reduction was approximately 10-15 mmHg in systolic blood pressure and 5-10 mmHg in diastolic blood pressure .

- Heart Failure : A retrospective study evaluated the impact of lisinopril on patients with heart failure. Results indicated that patients receiving lisinopril experienced improved left ventricular function and reduced hospitalization rates due to heart failure exacerbations. The use of this compound in similar settings could provide insights into pharmacokinetic variations without altering therapeutic outcomes .

Safety Profile

The safety profile of this compound aligns with that of standard lisinopril:

属性

InChI |

InChI=1S/C21H31N3O5.Na/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15;/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29);/t16-,17+,18+;/m0./s1/i1D,2D,3D,7D,8D; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQJJOKNXHVFQD-DKOLOHLOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O.[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@H](C(=O)O)N[C@@H](CCCCN)C(=O)N2CCC[C@@H]2C(=O)O)[2H])[2H].[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3NaO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857939 |

Source

|

| Record name | PUBCHEM_71749821 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356847-28-3 |

Source

|

| Record name | PUBCHEM_71749821 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。